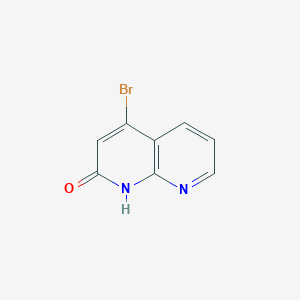

4-Bromo-1,8-naphthyridin-2(1H)-one

Description

Significance of the 1,8-Naphthyridinone Core in Heterocyclic Chemistry

The 1,8-naphthyridine (B1210474) nucleus is a prominent scaffold in medicinal chemistry and drug discovery, largely due to its versatile biological activities. researchgate.net This class of nitrogen-containing heterocyclic compounds has attracted considerable research interest because its derivatives have shown a wide array of pharmacological properties. nih.gov The structural framework is a key component in numerous synthetic compounds that are investigated for various therapeutic applications.

The diverse biological activities attributed to the 1,8-naphthyridine core are extensive, including:

Antimicrobial and antibacterial researchgate.net

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Antihypertensive researchgate.net

Antiviral

Antimalarial researchgate.net

The development of new synthetic methodologies, such as multicomponent domino reactions, has further expanded the ability to create diverse libraries of 1,8-naphthyridine derivatives for biological screening. researchgate.net The adaptability of the naphthyridine ring allows for chemical modifications that can enhance the biological profile of the resulting compounds. researchgate.net For instance, the well-known antibacterial agent, nalidixic acid, possesses a 1,8-naphthyridine core, and its discovery paved the way for the development of many other antibacterial agents.

Contextualization of Halogenated Naphthyridinone Derivatives in Chemical Research

The introduction of halogen atoms, such as bromine, into organic molecules is a common and powerful strategy in medicinal chemistry and materials science. Halogenation of the 1,8-naphthyridinone core can significantly modify the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

The bromine atom in 4-Bromo-1,8-naphthyridin-2(1H)-one is particularly significant for several reasons:

Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the electron density of the aromatic ring system, which can in turn affect the molecule's reactivity and biological activity.

Synthetic Handle: The carbon-bromine bond serves as a versatile "synthetic handle." Bromine is an excellent leaving group in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at this position. This is a key strategy for creating new derivatives with potentially enhanced or novel properties.

Pharmacokinetic Properties: Halogenation can impact a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, which is a critical consideration in drug design.

Research on the closely related 4-bromo-1,8-naphthalimide structure highlights how the bromo-substituent is used to create derivatives for applications such as fluorescent probes for detecting enzyme activity in living cells. nih.gov This underscores the utility of the bromo-group in designing functional molecules.

Overview of Current and Potential Research Directions for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its primary role is evident as a key intermediate in organic synthesis. thermofisher.comfishersci.com The presence of the reactive bromo-substituent makes it a valuable building block for the synthesis of more complex molecules.

Potential research directions for this compound are largely centered on its synthetic utility. Drawing parallels from the well-established chemistry of other bromo-substituted heterocycles, such as 4-bromo-1,8-naphthalic anhydride, several types of chemical transformations can be envisaged. mdpi.comrsc.org

Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 4-Phenyl-1,8-naphthyridin-2(1H)-one |

| Heck Coupling | Alkenes (e.g., styrenes), Pd catalyst | 4-Alkenyl-1,8-naphthyridin-2(1H)-one derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 4-Amino-1,8-naphthyridin-2(1H)-one derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-Alkynyl-1,8-naphthyridin-2(1H)-one derivatives |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols, alkoxides) | 4-Substituted-1,8-naphthyridin-2(1H)-one derivatives |

These reactions would allow for the creation of a diverse library of 4-substituted-1,8-naphthyridin-2(1H)-one derivatives. These new compounds could then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the 1,8-naphthyridinone scaffold. For instance, the synthesis of novel derivatives could lead to the discovery of new CB1 receptor inverse agonists or compounds with antileishmanial activity, areas where other functionalized naphthyridines have shown promise. nih.govnih.gov

The development of efficient, and potentially "green," synthetic routes to these derivatives, possibly using methods like microwave-assisted synthesis or catalysis in aqueous media, represents another important research avenue. mdpi.comacs.org In essence, the primary research value of this compound lies in its potential to be a foundational element for future discoveries in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETZNQMOIMPLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1,8 Naphthyridin 2 1h One

Strategies for the Construction of the 1,8-Naphthyridinone Scaffold

The assembly of the 1,8-naphthyridinone core is the foundational aspect of synthesizing the target molecule. This scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methods.

The principal strategy for forming the 1,8-naphthyridin-2(1H)-one scaffold involves the cyclization of a substituted 2-aminopyridine (B139424) with a three-carbon component, which forms the second ring. This process, known as annulation, builds the new pyridinone ring onto the existing pyridine (B92270) structure. A common precursor for this approach is 2-aminonicotinaldehyde, which can react with various active methylene (B1212753) compounds to yield substituted 1,8-naphthyridines. rsc.orgorganic-chemistry.orguni-rostock.deorganic-chemistry.org The formation of the 2-oxo functionality, as seen in 1,8-naphthyridin-2(1H)-one, often involves the cyclization of 2-aminopyridine derivatives with malonic esters or their equivalents. researchgate.netsciencemadness.org

Several classical named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the construction of naphthyridinones.

Friedländer Condensation: This is one of the most widely applied methods for synthesizing 1,8-naphthyridines. uni-rostock.de It involves the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde (2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (e.g., a ketone or ester). rsc.orgorganic-chemistry.org This reaction directly leads to the formation of the 1,8-naphthyridine (B1210474) ring system. While many examples lead to substituted naphthyridines, the fundamental transformation is key to the scaffold's synthesis.

Gould-Jacobs Reaction: This reaction provides a reliable route to 4-hydroxy-1,8-naphthyridinone systems, which are tautomers of 4-oxo derivatives and valuable precursors. The synthesis begins with the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can yield the 4-hydroxynaphthyridinone. An efficient cyclization of aminopyridines with the ethyl ester of 3-ethoxy-2-cyano-acrylic acid has been developed as a viable alternative to other condensation reactions, yielding 4-hydroxy- rsc.orgmdpi.comnaphthyridine-3-carbonitriles. acs.org

Conrad-Limpach and Knorr Syntheses: The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester to produce a 4-hydroxyquinoline. uni-rostock.de At lower temperatures, the reaction favors attack at the keto group, leading to an enamine that cyclizes upon heating to form the 4-hydroxyquinoline. The related Knorr quinoline synthesis occurs at higher temperatures, where attack at the ester group is favored, ultimately yielding a 2-hydroxyquinoline. While these are cornerstone reactions in quinoline chemistry, and the Conrad-Limpach reaction is cited as a general method for 1,8-naphthyridine synthesis, specific applications to form the unsubstituted 1,8-naphthyridin-2(1H)-one scaffold are less commonly detailed than the Friedländer or Gould-Jacobs approaches. uni-rostock.de

Recent advancements have focused on developing more efficient and environmentally benign methods for the synthesis of the 1,8-naphthyridine core, primarily through innovations in the Friedländer condensation.

A significant development is the gram-scale synthesis of 1,8-naphthyridines using a metal-free, biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst in water. organic-chemistry.org This method avoids hazardous organic solvents and expensive metal catalysts, representing a major step towards green chemistry. The reaction of 2-aminonicotinaldehyde with various active methylene carbonyls proceeds with excellent yields under mild conditions (50 °C). organic-chemistry.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | H₂O | 50 | 12 | No Reaction |

| 2 | ChOH (1) | Acetone | 50 | 24 | 52 |

| 3 | ChOH (1) | H₂O | 50 | 6 | 99 |

| 4 | ChOH (1) | H₂O | Room Temp. | 22 | 90 |

| 5 | NaOH (1) | H₂O | 50 | 6 | 88 |

Basic ionic liquids (ILs) have been employed as both green solvents and catalysts for the Friedländer reaction to produce 1,8-naphthyridine derivatives. uni-rostock.de For instance, [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) has shown remarkable catalytic activity under solvent-free conditions at 80 °C. uni-rostock.de This approach offers the advantage of catalyst recyclability, making the process more sustainable for industrial applications. uni-rostock.de Microwave irradiation has also been successfully combined with catalysts like piperidine (B6355638) or DABCO, often in solvent-free conditions, to dramatically reduce reaction times from hours to minutes while improving yields. rsc.org

| Active Methylene Compound | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Acetyl acetone | 3-Acetyl-2-methyl-1,8-naphthyridine | 3 | 88 |

| Ethyl acetoacetate | 3-Carbethoxy-2-methyl-1,8-naphthyridine | 3.5 | 85 |

| Malononitrile | 3-Cyano-2-amino-1,8-naphthyridine | 2.5 | 92 |

| Ethyl cyanoacetate | 3-Cyano-2-hydroxy-1,8-naphthyridine | 4 | 86 |

Modern Catalytic Approaches for Naphthyridinone Formation

Regioselective Bromination and Halogenation Techniques for Naphthyridinone Systems

Given these challenges, a more controlled and widely adopted strategy involves starting with a pyridine precursor that already contains the bromine atom at the required position. The synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one can be logically achieved by the cyclization of 2-amino-4-bromopyridine . mdpi.comnih.govnih.gov This commercially available starting material can be reacted with a suitable C3 synthon, such as diethyl malonate or its derivatives, in a Gould-Jacobs-type reaction. The cyclization would then form the pyridinone ring, yielding the target this compound directly, thus circumventing the issues of regioselectivity associated with post-cyclization bromination.

While direct bromination methods using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are standard for many aromatic systems, their application to 1,8-naphthyridin-2(1H)-one for selective C4-bromination is not well-documented and would likely result in a mixture of isomers requiring difficult separation.

Direct Bromination Methodologies

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a catalyst or in a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are critical for achieving the desired 4-bromo isomer while minimizing the formation of other isomers or poly-brominated byproducts.

Table 1: Hypothetical Conditions for Direct Bromination

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature, 24h | This compound |

Note: This table represents plausible reaction conditions based on general procedures for brominating similar heterocyclic systems, as specific literature for this direct transformation is not extensively detailed.

Halogen Exchange Reactions via Phosphoryl Halides

A widely employed and efficient method for the synthesis of this compound involves the conversion of a precursor, 4-hydroxy-1,8-naphthyridin-2(1H)-one. The hydroxyl group at the C4 position can be transformed into a bromine atom through treatment with a phosphoryl halide, most commonly phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a bromide ion, generated in situ from the reagent, displaces the phosphate group to yield the target 4-bromo derivative. This method is often preferred due to its high efficiency and the ready availability of the 4-hydroxy precursor.

Table 2: Halogen Exchange Reaction Conditions

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Hydroxy-1,8-naphthyridin-2(1H)-one | Phosphorus Oxybromide (POBr₃) | Reflux, 2-4h | This compound |

Functional Group Interconversions and Derivatization from Precursors

Building the this compound scaffold from simpler precursors is a versatile strategy that allows for the introduction of desired functionalities at specific stages of the synthesis.

The 1,8-naphthyridin-2(1H)-one core, containing the essential keto group at the C2 position, is commonly synthesized using the Friedländer annulation or related cyclization reactions. A key approach involves the condensation of a substituted 2-aminopyridine with a three-carbon component that facilitates the formation of the second ring.

One established method is the Michael addition of a 2-aminopyridine with methyl propiolate. This reaction forms a 3-(pyridin-2-ylamino)-acrylic acid methyl ester intermediate. Subsequent thermal cyclization of this intermediate, often in a high-boiling solvent like Dowtherm-A, leads to the formation of the bicyclic 1,8-naphthyridinone system, directly installing the keto moiety at the C2 position and a hydroxyl group at C4. researchgate.net

Table 3: Synthesis of Naphthyridinone Ring via Cyclization

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Conditions | Product |

|---|

This pathway focuses on creating a suitably functionalized precursor that can be readily converted to the final 4-bromo product. The synthesis of 4-hydroxy-1,8-naphthyridin-2(1H)-one, as described above, is a prime example of this strategy. researchgate.net The hydroxyl group at the C4 position serves as a synthetic handle for the introduction of the bromine atom.

The transformation of the 4-hydroxy group to the 4-bromo group is a critical functional group interconversion. As detailed in section 2.2.2, this is typically accomplished by reacting the 4-hydroxy-1,8-naphthyridin-2(1H)-one with a brominating agent such as phosphorus oxybromide (POBr₃). This two-step sequence—ring formation to yield the 4-hydroxy derivative followed by bromination—provides a reliable and controlled route to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-Bromo-1,8-naphthyridin-2(1H)-one is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the nitrogen atoms within the bicyclic system.

Based on the analysis of related 1,8-naphthyridinone structures, the aromatic protons are anticipated to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton on the carbon adjacent to the bromine atom (C3) would likely experience a downfield shift. The proton at C5 is expected to be a doublet of doublets due to coupling with H6 and H7. The proton at C7 would likely appear as a doublet, coupling with H6. The N-H proton of the lactam ring is expected to be a broad singlet, with its chemical shift being solvent-dependent.

A hypothetical ¹H NMR data table is presented below, based on known trends for this class of compounds.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.8 | s | - |

| H-5 | ~7.2 - 7.5 | dd | J = 8.0, 4.5 |

| H-6 | ~7.8 - 8.1 | dd | J = 8.0, 1.5 |

| H-7 | ~8.5 - 8.8 | dd | J = 4.5, 1.5 |

| N1-H | ~10.0 - 12.0 | br s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal, typically appearing around δ 160-170 ppm. The carbon atom bearing the bromine (C4) would be significantly influenced by the halogen's electronegativity and anisotropy, with its resonance expected in the range of δ 110-120 ppm.

An Attached Proton Test (APT) experiment would be crucial for distinguishing between carbon atoms with an odd or even number of attached protons. Quaternary carbons (C4, C4a, C8a) and methylene (B1212753) (CH₂) carbons would show positive phase signals, while methine (CH) and methyl (CH₃) carbons would exhibit negative phase signals. This would allow for the unambiguous assignment of each carbon resonance.

A projected ¹³C NMR data table is provided below.

| Carbon | Chemical Shift (δ, ppm) | APT Signal |

| C-2 | ~162.0 | Positive |

| C-3 | ~120.0 | Negative |

| C-4 | ~115.0 | Positive |

| C-4a | ~140.0 | Positive |

| C-5 | ~125.0 | Negative |

| C-6 | ~138.0 | Negative |

| C-7 | ~118.0 | Negative |

| C-8 | ~150.0 | Negative |

| C-8a | ~145.0 | Positive |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

The UV-Vis spectrum of This compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The conjugated π-system of the naphthyridinone core will give rise to intense π → π* transitions, likely appearing in the range of 250-350 nm. The presence of the carbonyl group and nitrogen atoms introduces non-bonding electrons (n-electrons), which can undergo lower energy n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The bromo substituent may induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. To determine ε, a series of solutions of known concentrations would be prepared and their absorbance measured at the wavelength of maximum absorption (λ_max). According to the Beer-Lambert law, a plot of absorbance versus concentration would yield a straight line, the slope of which is equal to the molar extinction coefficient. For the expected π → π* transitions, ε values are typically in the range of 10,000 to 50,000 L mol⁻¹ cm⁻¹.

| Transition | λ_max (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~320 | ~15,000 |

| π → π | ~270 | ~25,000 |

| n → π* | ~380 | ~500 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of This compound would show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a broad band around 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=O (lactam) | Stretch | 1650-1680 (strong) |

| C=C/C=N | Stretch | 1400-1600 |

| C-Br | Stretch | < 800 |

Vibrational Band Assignments and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its structural details. While comprehensive experimental vibrational spectra for this compound are not widely published, analysis of related structures and general spectroscopic principles allows for the prediction of its characteristic vibrational modes.

For a molecule with the complexity of this compound, the IR and Raman spectra would exhibit a series of distinct bands corresponding to specific bond vibrations. Key expected vibrational frequencies include those arising from the N-H group, the carbonyl (C=O) group, the aromatic C-H and C=C bonds of the naphthyridine ring system, and the C-Br bond.

In a related compound, 3-iodo-7-methyl nih.govthesciencein.orgnaphthyridin-4(1H)-one, characteristic IR bands were observed at 1598, 1575, 1560, and 1524 cm⁻¹. clockss.org For this compound, similar patterns would be anticipated, with specific shifts due to the different substitution pattern and the presence of a bromine atom. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

A detailed, hypothetical assignment of the principal vibrational bands for this compound is presented in the table below. These assignments are based on established group frequency correlations and data from analogous molecular structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (in lactam) | 3200-3000 |

| C-H Stretch | Aromatic | 3100-3000 |

| C=O Stretch | Lactam | ~1650 |

| C=C/C=N Stretch | Naphthyridine Ring | 1600-1450 |

| N-H Bend | Amide | ~1550 |

| C-Br Stretch | Bromo-aromatic | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.govnih.gov For this compound (C₈H₅BrN₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance variant, ultra-performance liquid chromatography (UPLC), are standard methods for assessing the purity of chemical compounds. nih.gov These techniques separate a sample into its individual components, which are then detected and identified by the mass spectrometer.

In the analysis of a synthesized sample of this compound, LC-MS or UPLC would be employed to detect the presence of any starting materials, by-products, or other impurities. The retention time from the chromatography provides one level of identification, while the mass spectrum of the eluting peak confirms the identity of the compound. The purity is typically determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. While specific chromatograms for this compound are not publicly available, the general methodology is a standard procedure in chemical synthesis and quality control.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the properties of 4-Bromo-1,8-naphthyridin-2(1H)-one.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process would involve calculating the electronic energy at various atomic arrangements until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most probable structure of the molecule.

The 1,8-naphthyridine (B1210474) core is a planar bicyclic system. The introduction of a bromine atom at the 4-position and a carbonyl group at the 2-position, along with the tautomeric proton at the N1-position, are the key structural features. Conformational analysis would primarily revolve around the orientation of any substituents, though for the parent compound, the structure is largely rigid. The optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Illustrative Data for a Related Naphthyridine System: While specific optimized coordinates for this compound are not published, the following table illustrates typical bond lengths that might be expected for the core structure based on DFT studies of related 1,8-naphthyridine derivatives.

| Bond | Typical Bond Length (Å) |

| C2=O | ~1.23 |

| N1-C2 | ~1.38 |

| C3-C4 | ~1.42 |

| C4-Br | ~1.89 |

| N8-C7 | ~1.33 |

| C4a-C8a | ~1.41 |

This data is illustrative and based on general values for similar functional groups and may not represent the exact values for the title compound.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyridine ring system, while the LUMO would also be distributed over the π-system, particularly with contributions from the electron-withdrawing carbonyl group. The bromine atom, with its lone pairs, would also influence the energy of the HOMO. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related benzo[g] nih.govnih.govnaphthyridines have been used to analyze band gap energies associated with HOMO-LUMO transitions. researchgate.net

Illustrative Electronic Properties for a Substituted Naphthyridine System:

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

These values are estimations based on related heterocyclic systems and serve for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify intramolecular charge transfer (ICT) interactions, which are crucial for understanding a molecule's stability and electronic properties.

DFT calculations can be used to determine several global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

Table of Predicted Global Reactivity Descriptors (Illustrative):

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~4.5 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~4.05 eV |

These values are for illustrative purposes and would need to be calculated specifically for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. orientjchem.orgresearchgate.net By locating the bond critical points (BCPs) in the electron density, one can determine the nature of the interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

In this compound, QTAIM could be used to characterize the C-Br bond, which is expected to have some degree of covalent and some ionic character. It would also be invaluable for studying potential intramolecular hydrogen bonds, for instance, between the N1-H and the adjacent nitrogen or oxygen atoms.

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and identify non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This allows for the clear visualization of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, RDG analysis would be particularly useful in identifying weak intramolecular interactions that contribute to its conformational stability. DFT and noncovalent interaction (NCI) plot index analysis have been used to understand reaction mechanisms in the synthesis of 1,8-naphthyridines, highlighting the importance of hydrogen bonding. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color-coded surface to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies regions of electron deficiency (positive potential).

Identification of Reactive Sites and Electrostatic Interactions

For this compound, a theoretical MEP analysis would highlight specific regions of reactivity. The most electron-rich areas, shown in red, are expected to be located around the carbonyl oxygen atom of the lactam ring and the nitrogen atom of the pyridine (B92270) ring. These sites represent the most probable centers for electrophilic attack. researchgate.netnih.gov

Conversely, the most electron-deficient region, colored blue, would be concentrated around the hydrogen atom attached to the nitrogen in the lactam ring (N-H). This positive potential makes it a prime site for nucleophilic attack. The bromine atom, due to its electronegativity, would also influence the surrounding potential, creating a region of slight negative potential around itself, while the carbon it is bonded to becomes more positive.

This distribution of electrostatic potential allows for the prediction of intermolecular interactions. The negative potential on the carbonyl oxygen and the positive potential on the N-H group strongly suggest the potential for forming strong hydrogen bonds, for instance, in a dimeric structure or with receptor sites in a biological target. nih.govresearchgate.netsci-hub.st The analysis of MEP maps for substituted pyridines has shown that such substitutions significantly influence the reactivity of the heterocyclic nitrogen. nih.gov

Table 1: Predicted Reactive Sites on this compound based on MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Strong Negative (Red) | Site for Electrophilic Attack / H-Bond Acceptor |

| Pyridine Nitrogen (N8) | Negative (Red/Yellow) | Site for Electrophilic Attack / H-Bond Acceptor |

| Lactam Hydrogen (N1-H) | Strong Positive (Blue) | Site for Nucleophilic Attack / H-Bond Donor |

| Aromatic Hydrogens | Moderate Positive (Green/Blue) | Weak Nucleophilic Interaction |

| Bromine Atom | Slight Negative (Yellow/Green) | Potential for Halogen Bonding |

Non-Covalent Interaction (NCI) Plot Index Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of weak, non-covalent interactions within a molecule and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, are fundamental to molecular recognition, crystal packing, and biological function. frontiersin.org

For this compound, an NCI plot would likely reveal several key features. The most prominent would be a strong attractive interaction corresponding to the N-H···O=C hydrogen bond if the molecule forms dimers. Within a single molecule, weak van der Waals forces would be visible across the planar aromatic system.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding. Studies on bromo-substituted aromatic compounds have identified attractive, non-covalent interactions involving bromine. mdpi.com In the context of this compound, the bromine atom could act as a halogen bond donor, interacting with a nucleophilic site such as the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. The energy of such Br···Br contacts has been estimated to be around 2.2–2.5 kcal/mol in other systems. mdpi.com The interplay between hydrogen bonding and halogen substitution can significantly modulate the molecular features of a system. mdpi.comnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. nih.govnih.gov Organic molecules with extended π-conjugated systems and heteroatoms, like naphthyridine derivatives, are promising candidates for NLO materials. rsc.orgrsc.org

Theoretical calculations using Density Functional Theory (DFT) can predict the NLO properties of a molecule. For this compound, the fused aromatic rings constitute a π-conjugated system. The presence of the electron-withdrawing bromine atom and the lactam group can induce intramolecular charge transfer, a key requirement for NLO activity. Studies on related 2,7-naphthyridine (B1199556) derivatives have shown that substitutions can tune the energy gap and enhance NLO parameters. rsc.org

Calculation of First Hyperpolarizability (β₀)

The first hyperpolarizability (β₀ or β) is the primary coefficient that quantifies a molecule's second-order NLO response. nih.govusp.br A large β₀ value is indicative of a strong NLO response. Calculations of β₀ for new compounds are often compared to that of a standard reference material like urea. researchgate.net

For this compound, the combination of the π-system and the inherent asymmetry from its substituents is expected to result in a significant β₀ value. The delocalization of electrons across the naphthyridine core is a crucial factor. Computational studies on other organic chromophores have demonstrated that both electronic and vibrational contributions, as well as solvent effects, can significantly enhance the first hyperpolarizability. mdpi.com Research on other NLO chromophores has shown that designed molecules can have β₀ values many times greater than that of urea. researchgate.netresearcher.life

Table 2: Conceptual Comparison of First Hyperpolarizability (β₀) Values

| Compound | Class | Typical Relative β₀ Value |

| Urea | Standard Reference | 1x |

| p-Nitroaniline | Push-Pull System | ~10-30x |

| Substituted Naphthyridinones | Heterocyclic π-System | Potentially >30x |

Advanced Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. nih.gov These methods are central to modern drug discovery, allowing for the rational design of potent and selective inhibitors. frontiersin.org

Prediction of Binding Affinities for Biological Targets (e.g., Molecular Docking, Molecular Dynamics)

The 1,8-naphthyridinone scaffold is a common feature in molecules designed as kinase inhibitors. Kinases are a critical class of enzymes often targeted in cancer therapy. Molecular docking could be used to place this compound into the ATP-binding site of a target kinase to predict its binding mode and affinity.

A hypothetical docking study would likely predict that the lactam N-H group and the carbonyl oxygen form crucial hydrogen bonds with the "hinge" region of the kinase, an interaction typical for many kinase inhibitors. mdpi.com The pyridine nitrogen (N8) could serve as an additional hydrogen bond acceptor. The bromine atom could participate in favorable halogen bonding or hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed view of the stability of the ligand-protein complex over time. mdpi.com MD simulations track the movements of all atoms, revealing the flexibility of the protein and the ligand and providing a more accurate calculation of binding free energy. biorxiv.org Such simulations could confirm the stability of the hydrogen bonds and other interactions predicted by docking, providing a stronger basis for assessing the potential of this compound as an inhibitor for a specific biological target.

Table 3: Predicted Interactions of this compound in a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Protein Residue Partner |

| Lactam N-H | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl |

| Lactam C=O | Hydrogen Bond Acceptor | Hinge Region Backbone Amine |

| Pyridine Nitrogen (N8) | Hydrogen Bond Acceptor | Catalytic Lysine, Serine/Threonine side chains |

| Bromo-substituent | Halogen Bond / Hydrophobic | Glycine-rich loop, Alanine, Valine, Leucine |

| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine, Histidine |

Simulation of Ligand-Protein Interactions and Conformational Changes

Computational simulations, including molecular docking and molecular dynamics (MD), have been instrumental in exploring the binding modes and conformational dynamics of 1,8-naphthyridin-2(1H)-one derivatives with their protein targets. While specific studies on this compound are not extensively available in the current literature, research on closely related analogs provides significant insights into the probable interaction patterns and conformational behaviors.

Molecular docking studies on various 1,8-naphthyridine derivatives have successfully predicted their binding affinities and orientations within the active sites of different enzymes and receptors. For instance, in a study on benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors, molecular docking was employed to understand the conformations of these compounds with key amino acid residues in the mTOR active site. ijpsonline.com This approach helps in identifying crucial interactions such as hydrogen bonds and hydrophobic contacts that are vital for the inhibitory activity.

In a similar vein, a computational investigation of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents utilized molecular docking to probe the binding pattern of the most active compound, ANA-12, within the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. nih.govrsc.org The docking results were further substantiated by a 100 ns molecular dynamics simulation, which provided a deeper understanding of the stability, conformational changes, and intermolecular interactions of the ligand-protein complex. nih.govrsc.org Such simulations can reveal dynamic changes that are not apparent in static docking poses, offering a more realistic representation of the binding event.

Furthermore, molecular docking of other 1,8-naphthyridine derivatives has shown significant binding energies with their targets. For example, certain derivatives have been docked against topoisomerase II, with one compound exhibiting a notable binding energy of -95.16 kcal/mol and forming multiple hydrogen bonds with both the protein and DNA, suggesting an intercalating binding mode. researchgate.net Another study on a 4-Bromo-1,8-Naphthalimide derivative, a structurally related compound, reported a computational binding score of -7.4 kcal/mol in its interaction with DNA. researchgate.net

These computational approaches are powerful tools for predicting how derivatives of the 1,8-naphthyridin-2(1H)-one core, including the 4-bromo substituted variant, might interact with biological targets. The presence of the bromine atom at the C4 position can be expected to influence the electronic and steric properties of the molecule, potentially leading to altered binding affinities and specific interactions with the protein active site. The insights gained from these computational studies are invaluable for the rational design of novel and more potent 1,8-naphthyridin-2(1H)-one-based therapeutic agents.

| Compound Class | Target | Key Findings | Reference |

| Benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogues | mTOR | Elucidation of conformations with key amino acid residues. | ijpsonline.com |

| 1,8-Naphthyridine-3-carbonitrile analogues | Enoyl-ACP reductase (InhA) | Identification of binding patterns and stability of the ligand-protein complex through docking and MD simulations. | nih.govrsc.org |

| 1,8-Naphthyridine derivatives | Topoisomerase II | High binding energy (-95.16 kcal/mol) and hydrogen bonding with protein and DNA. | researchgate.net |

| 4-Bromo-1,8-Naphthalimide derivative | DNA | Computational binding score of -7.4 kcal/mol. | researchgate.net |

Reactivity and Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. libretexts.org For 4-Bromo-1,8-naphthyridin-2(1H)-one, these reactions provide efficient pathways to introduce a wide array of functional groups at the 4-position.

Suzuki–Miyaura Coupling for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. For instance, the reaction of 4-halo-1,8-naphthyridin-2(1H)-ones with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate, yields a variety of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.netresearchgate.net This method has been successfully employed in the synthesis of potential therapeutic agents. researchgate.net

A similar strategy has been applied to the synthesis of 4-phenyl-1,8-naphthalimide, where the Suzuki coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid was effectively carried out using both conventional heating and microwave irradiation, with the latter often providing faster reaction times and higher efficiency. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-Aryl-1,8-naphthyridin-2(1H)-one |

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 4-Phenyl-1,8-naphthalimide |

Buchwald–Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing amino groups at the 4-position of the 1,8-naphthyridin-2(1H)-one core. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like cesium carbonate). researchgate.net This methodology has proven effective for the amination of 4-bromo-1,8-naphthalimides, even with complex substrates, yielding highly fluorescent 4-aminonaphthalimides. researchgate.net The choice of ligand and base is crucial for the success of the reaction, with various combinations being optimal for different substrates. nih.gov

The development of bulky biaryl phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. mit.edu

Negishi Cross-Coupling for Alkyl/Aryl Chain Introduction

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.org This reaction is particularly useful for forming carbon-carbon bonds and can be applied to introduce alkyl, aryl, and other organic residues onto the 1,8-naphthyridin-2(1H)-one scaffold. wikipedia.orgorganic-chemistry.org The versatility of the Negishi coupling allows for the connection of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

This reaction has been instrumental in the synthesis of complex natural products and demonstrates a broad scope with respect to the coupling partners. wikipedia.org The compatibility of the Negishi coupling with various functional groups makes it a valuable tool for late-stage functionalization in synthetic strategies. nih.gov

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position of this compound is susceptible to nucleophilic attack, allowing for its replacement with a variety of nucleophiles.

SNAr Reactions with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In the context of this compound, the electron-withdrawing nature of the naphthyridinone core facilitates the attack of nucleophiles at the bromine-bearing carbon.

A notable example is the reaction of 4-bromo-1,8-naphthalimide derivatives with glutathione (B108866), catalyzed by glutathione S-transferase (GST). This SNAr reaction results in the displacement of the bromo group by a glutathionyl group, leading to a significant fluorescence enhancement. nih.gov This principle has been utilized to develop fluorogenic probes for imaging GST activity in living cells. nih.gov The reaction of 4-bromo-1,8-naphthalimide with various amines, such as 1,2-diaminoethane, also proceeds via nucleophilic substitution. rsc.org

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. baranlab.org This process typically involves the use of a directed metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

While specific examples for this compound are not extensively detailed in the provided search results, the general principle suggests that the lactam carbonyl or the ring nitrogen atoms in the 1,8-naphthyridin-2(1H)-one core could potentially act as DMGs. This would allow for deprotonation at specific sites on the ring system, followed by quenching with an electrophile to introduce a new substituent. This method offers a complementary approach to the cross-coupling and nucleophilic substitution reactions for the synthesis of substituted 1,8-naphthyridin-2(1H)-ones.

Reactions Involving the Naphthyridinone Ring System

The 1,8-naphthyridin-2(1H)-one ring system is amenable to a variety of chemical transformations that allow for the construction of fused polycyclic architectures. The presence of both a reactive N-H group and an electron-deficient pyridinone ring enables a range of reactions for scaffold extension.

Condensation Reactions for Scaffold Extension

While specific examples of condensation reactions starting directly from this compound are not extensively documented in the reviewed literature, the general reactivity of related N-heterocyclic systems suggests potential pathways for scaffold extension. The N-H group of the lactam can, in principle, undergo condensation with various electrophiles. For instance, condensation with activated carbonyl compounds, such as α,β-unsaturated aldehydes or ketones, could lead to the formation of intermediates poised for subsequent cyclization, thereby constructing a new fused ring.

A notable strategy for the synthesis of fused 1,8-naphthyridine (B1210474) derivatives involves the condensation of 2-aminopyridine (B139424) precursors with suitable carbonyl compounds. This approach, while not directly utilizing this compound as a starting material, highlights the utility of condensation reactions in building the broader 1,8-naphthyridine framework. For example, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a well-established method for constructing quinoline (B57606) and naphthyridine rings.

The potential for Knoevenagel-type condensations involving the active methylene group of a pre-functionalized this compound derivative also exists. However, direct examples of such transformations on this specific substrate remain to be reported in the surveyed literature.

Cycloaddition Reactions to Form Fused Polycyclic Systems

Cycloaddition reactions represent a powerful tool for the convergent synthesis of complex polycyclic systems. The 1,8-naphthyridinone core can participate in these reactions either as the diene or dienophile component, depending on the substitution pattern and reaction partners.

A significant example of the construction of a fused polycyclic system from a 1,8-naphthyridine precursor involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction). In a reported synthesis of chromeno- and quinolino[4,3-b] rsc.orgacs.orgnaphthyridine derivatives, the key step is the intramolecular cycloaddition of a functionalized aldimine. nih.gov This aldimine is formed via the condensation of a 2-aminopyridine derivative with an unsaturated aldehyde. nih.gov This strategy underscores the potential for tethering a diene or dienophile to the 1,8-naphthyridinone scaffold, followed by an intramolecular cycloaddition to generate a fused polycyclic system. The bromine atom at the C4 position of this compound could serve as a handle for the introduction of such tethers through cross-coupling reactions.

While direct participation of the pyridinone ring of this compound as a diene or dienophile in intermolecular cycloadditions is not prominently described, theoretical studies on related bromo-substituted 2H-pyran-2-ones in Diels-Alder reactions suggest that the presence of a bromine atom can influence the reactivity and selectivity of the cycloaddition process. This implies that the bromo-substituent in the target molecule could play a significant role in potential cycloaddition pathways.

Further research is required to fully explore and document the scope of condensation and cycloaddition reactions of this compound for the synthesis of novel fused polycyclic systems. The development of such methodologies would provide access to a diverse range of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry and Biological Activity of 4 Bromo 1,8 Naphthyridin 2 1h One Analogs

Anticancer Potential

Derivatives of the 1,8-naphthyridine (B1210474) core have demonstrated notable potential in the field of oncology. ekb.eg The structural versatility of this scaffold allows for modifications that can lead to compounds with potent and selective anticancer activities, operating through various cellular mechanisms.

Mechanisms of Action: Tubulin Polymerization Inhibition

A primary mechanism through which 1,8-naphthyridinone analogs exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division, making them a key target for cancer chemotherapy. nih.gov

Research into 2-aryl-1,8-naphthyridin-4(1H)-ones has shown that these compounds can act as potent inhibitors of tubulin polymerization. nih.gov Certain substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated strong cytotoxic effects, with the most potent examples inhibiting tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov The activity of some of these analogs is comparable to potent natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.gov One particularly active compound was also found to be a potent inhibitor of colchicine (B1669291) binding to tubulin, indicating that it acts at the colchicine binding site on the β-tubulin subunit. nih.govmdpi.com

The substitution pattern on the 1,8-naphthyridinone core is critical for activity. For instance, 3'-halogenated 2-phenyl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies have helped to elucidate the binding interactions, showing, for example, the formation of a hydrogen bond between the methoxy (B1213986) group of an analog and the thiol group of Cys241 in the colchicine binding site. mdpi.com

| Compound Class | Mechanism | Key Findings | Reference |

| 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin Polymerization Inhibition | Potent cytotoxicity; inhibition comparable to podophyllotoxin and combretastatin A-4. nih.gov | nih.gov |

| 2-Aryl-1,8-naphthyridin-4(1H)-ones | Tubulin Polymerization Inhibition | 3'-halogenated derivatives are potent inhibitors. nih.gov | nih.gov |

| CA-4 Based Analogs | Tubulin Polymerization Inhibition | Inhibition of microtubule networks, leading to G2/M cell cycle arrest. mdpi.com | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Beyond disrupting microtubule dynamics, 1,8-naphthyridine analogs can trigger programmed cell death, or apoptosis, and modulate the cell cycle. A 4-phenyl-1,8-naphthyridine derivative was found to have a powerful anti-proliferative effect on carcinoma cells. nih.gov The mechanism behind this effect involves significant alterations to mitochondria, beginning with an increase in mitochondrial membrane potential, which is followed by its loss, leading to the release of factors that initiate apoptosis. nih.gov

Furthermore, analysis of the cell cycle revealed that treatment with this naphthyridine derivative caused a significant percentage of cells to arrest in the G2/M phase. nih.gov This cell cycle blockade is likely a direct consequence of the compound's effect on the microtubular network, which impairs the formation of the mitotic spindle. nih.gov Similarly, novel 2-amino-1,4-naphthoquinone hybrids have been shown to induce apoptosis and cause cell cycle arrest in the S phase in MCF-7 cancer cells. nih.gov

| Compound Derivative | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | G2/M Phase Arrest | Mitochondrial membrane potential disruption, release of apoptogenic factors. nih.gov | nih.gov |

| 2-amino-1,4-naphthoquinones | S Phase Arrest | Induction of apoptosis confirmed by Annexin V-FITC/PI staining. nih.gov | nih.gov |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes, making them a validated target for anticancer drugs. nih.gov The 1,8-naphthyridine scaffold is found in compounds that can inhibit these enzymes. While the parent compound of many antibacterial quinolones, nalidixic acid, is a 1,8-naphthyridine derivative that inhibits DNA gyrase (a type II topoisomerase), other analogs have also been explored for their topoisomerase-inhibiting potential in cancer therapy. nih.govnih.gov

The mechanism of topoisomerase inhibitors often involves stabilizing the complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death. nih.gov For instance, some anticancer agents function by stabilizing the DNA-topoisomerase complex, which prevents the re-ligation of the DNA strand. nih.gov While direct studies on 4-bromo-1,8-naphthyridin-2(1H)-one as a topoisomerase inhibitor are limited in the provided results, the broader class of nitrogen-containing heterocyclic compounds, including naphthyridines, has been a fertile ground for the development of such inhibitors. ekb.egacs.org

Synergy with Established Chemotherapeutic Agents

An emerging strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Some 1,8-naphthyridine derivatives have shown promise in potentiating the activity of other drugs. Studies have demonstrated that certain 1,8-naphthyridine derivatives can act synergistically with fluoroquinolone antibiotics against multi-resistant bacteria. nih.gov These derivatives, while not possessing strong intrinsic antibacterial activity, were able to significantly lower the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) and ofloxacin. nih.gov This suggests a potential for a similar synergistic relationship with established anticancer chemotherapeutic agents, although this specific application requires further investigation.

In Silico Cytotoxicity Profiling

Computational methods, such as molecular docking and molecular dynamics, are increasingly used to predict and understand the cytotoxic potential of new compounds. nih.gov These in silico techniques allow for the evaluation of interactions between small molecules and their biological targets at a molecular level. For example, molecular docking studies have been employed to investigate the binding of novel naphthoquinone hybrids to the ATP binding domain of human topoisomerase IIα. nih.gov Similarly, in silico studies of 4-bromo-1,8-naphthalimide derivatives have been used to complement experimental findings on their biological activities. researchgate.net These computational approaches provide valuable insights that can guide the design and optimization of more potent and selective 1,8-naphthyridinone-based anticancer agents.

Antimicrobial Activities

The 1,8-naphthyridine core is famously associated with antimicrobial activity, with nalidixic acid being a foundational member of the quinolone class of antibiotics. nih.gov This structural motif is present in several commercially available antibacterial drugs. nih.gov Research has continued to explore new analogs for their antimicrobial properties.

Derivatives of 1,8-naphthyridine have been synthesized and evaluated against a range of bacterial and fungal pathogens. For example, certain tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivatives have demonstrated moderate antibacterial activity but strong antifungal efficacy against species like S. albicans and Aspergillus fumigatus. nih.gov Other synthesized series, such as those incorporating a 1,2,4-triazole (B32235) moiety, have also yielded compounds with good antibacterial and slightly lower antifungal activity. nih.gov The introduction of a fluorine atom into the 1,8-naphthyridine ring, a key feature of fluoroquinolone antibiotics, has led to potent antimicrobial agents like gemifloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV. nih.gov

| Compound Series | Target Organisms | Observed Activity | Reference |

| Tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines | P. mirabilis, B. subtilis, K. pneumonia, E. coli, S. albicans, A. fumigatus | Moderate antibacterial, strong antifungal. nih.gov | nih.gov |

| 1,2,4-Triazolo[3,4-b] ekb.egnih.govresearchgate.netthiadiazolyl-1,8-naphthyridinones | Bacteria and Fungi | Good antibacterial, moderate antifungal activity. nih.gov | nih.gov |

| 6-Fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acids | Bacteria | Potent antibacterial activity (e.g., gemifloxacin). nih.gov | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Analogs derived from 3-bromo-1,8-naphthyridin-2(1H)-one have shown promising antibacterial activity. A series of N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones were synthesized and evaluated for their ability to inhibit spore germination of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Specifically, compounds synthesized through a Buchwald–Hartwig cross-coupling reaction demonstrated high inhibitory activity against these strains. researchgate.net While some 1,8-naphthyridine derivatives show no direct antibacterial activity themselves, they can act synergistically to enhance the efficacy of established antibiotics like fluoroquinolones against multi-resistant strains of E. coli, S. aureus, and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.netnih.gov

| Compound Series | Bacterial Strain | Activity | Reference |

| 3-N-substituted 1,8-naphthyridin-2(1H)-ones (9b–9d, 10b–10d) | Staphylococcus aureus (Gram-positive) | High inhibiting activity against spore germination | researchgate.net |

| 3-N-substituted 1,8-naphthyridin-2(1H)-ones (9b–9d, 10b–10d) | Escherichia coli (Gram-negative) | High inhibiting activity against spore germination | researchgate.net |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli, S. aureus, P. aeruginosa | No direct activity (MIC ≥ 1.024 µg/mL), but potentiates fluoroquinolone activity | mdpi.com |

Anti-Mycobacterial Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new drugs with improved efficacy. researchgate.net The 1,8-naphthyridine nucleus is a versatile lead structure for designing potential anti-tubercular agents. researchgate.net Various analogs have been synthesized and tested against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A study focused on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, developed through molecular hybridization, identified compounds with significant anti-tuberculosis activity against the Mtb H37Rv strain. nih.govrsc.org The most potent compound, ANA-12, which features a 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl) substituent, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Other analogs in the series also showed good to moderate activity. nih.govrsc.org Another study reported that certain 4-phenyl-1,8-naphthyridine derivatives with piperazino groups also demonstrated marked activity against M. tuberculosis H37Rv. nih.gov

| Compound ID | Modification on 1,8-naphthyridine Core | MIC against M. tuberculosis H37Rv (μg/mL) | Reference |

| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrile | 6.25 | nih.govrsc.org |

| ANC-2 | 2-(4-(4-chlorophenyl)piperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

| ANA-1 | 2-(4-benzoylpiperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

| ANA-6 | 2-(4-(4-fluorobenzoyl)piperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

| ANA-7 | 2-(4-(4-chlorobenzoyl)piperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

| ANA-8 | 2-(4-(4-bromobenzoyl)piperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

| ANA-10 | 2-(4-(furan-2-carbonyl)piperazin-1-yl)-3-carbonitrile | 12.5 | nih.govrsc.org |

Disruption of Bacterial Cell Wall Synthesis and Metabolic Pathways

The mechanism of action for many 1,8-naphthyridine-based antibacterials involves the inhibition of crucial bacterial enzymes. The most well-known mechanism for the broader class of quinolone and fluoroquinolone antibiotics, which share the 1,8-naphthyridine core, is the inhibition of DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their blockage leads to cell death. nih.gov Some 1,8-naphthyridine derivatives have been shown to be potent inhibitors of E. coli DNA gyrase. nih.gov

Beyond DNA replication, other metabolic pathways can be affected. For instance, molecular docking studies have suggested that some anti-mycobacterial 1,8-naphthyridine analogs may target the enoyl-ACP reductase (InhA) from M. tuberculosis, an enzyme critical for mycolic acid biosynthesis and, consequently, the integrity of the mycobacterial cell wall. nih.govrsc.org Other derivatives have been shown to inhibit bacterial resistance mechanisms, such as efflux pumps, which actively remove antibiotics from the bacterial cell. nih.gov

Penicillin-Binding Protein (PBP) Inhibition

A specific mechanism of action identified for certain 1,8-naphthyridin-2(1H)-one analogs is the inhibition of penicillin-binding proteins (PBPs). researchgate.net PBPs are a group of enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of these proteins disrupts cell wall integrity and leads to bacterial lysis. A study involving 3-N-substituted 1,8-naphthyridin-2(1H)-ones developed these compounds with the potential to inhibit penicillin-binding protein 6 (PBP6). researchgate.net Molecular docking analysis supported the probable interactions of the synthesized compounds with the PBP6 target protein, suggesting this as a likely mechanism for their observed antibacterial activity against S. aureus and E. coli. researchgate.net

Receptor Modulation and Ligand Development

In addition to their antimicrobial properties, 1,8-naphthyridin-2(1H)-one derivatives have been identified as highly effective modulators of cannabinoid receptors, particularly the CB2 receptor. nih.gov The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for various inflammatory and neurodegenerative diseases. nih.gov

Cannabinoid Receptor (CB1R/CB2R) Affinity and Selectivity

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven to be an excellent platform for developing potent and highly selective CB2 receptor ligands. nih.govacs.org Researchers have synthesized numerous analogs, systematically modifying substituents at the N-1, C-3, and C-6 positions of the naphthyridinone core to optimize receptor affinity and selectivity. nih.govnih.gov These compounds consistently show high affinity, often in the nanomolar range, for the CB2 receptor, while displaying significantly lower affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. nih.govacs.org This high selectivity is a crucial attribute for developing therapeutic agents that avoid central nervous system side effects. nih.gov

| Compound ID | N-1 Substituent | C-6 Substituent | CB1 K_i (nM) | CB2 K_i (nM) | Selectivity (CB1/CB2) | Reference |

| 5 | p-fluorobenzyl | H | 1003 | 1.15 | 872 | nih.gov |

| 14 | morpholinoethyl | H | 1260 | 0.94 | 1340 | nih.gov |

| 17 | p-fluorobenzyl | Bromo | >10000 | 2.91 | >3436 | nih.gov |

| 18 | morpholinoethyl | Bromo | 5230 | 1.70 | 3076 | nih.gov |

| 19 | p-fluorobenzyl | Phenyl | >10000 | 1.83 | >5464 | nih.gov |

| 23 | p-fluorobenzyl | 4-fluorophenyl | >10000 | 1.25 | >8000 | nih.gov |

Note: K_i values represent the binding affinity of the ligand to the receptor; a lower K_i indicates higher affinity. Data is derived from radioligand binding assays using [³H]CP-55,940. nih.govacs.org

Structure-Activity Relationships (SAR) in Receptor Binding

Systematic investigation of 1,8-naphthyridin-2(1H)-one analogs has established clear structure-activity relationships (SAR) for cannabinoid receptor binding. nih.govnih.gov

N-1 Position: The substituent at the N-1 position significantly influences affinity for the CB2 receptor. nih.gov Groups like a p-fluorobenzyl or a morpholinoethyl group have been shown to be important for high CB2R affinity. nih.gov This position is also tolerant of larger "linker-like" groups, which has been exploited in the development of fluorescent ligands. nih.gov

C-3 Position: The carboxamide moiety at the C-3 position is crucial. The stereochemistry of substituents on this group can dramatically impact binding. For example, with a 4-methylcyclohexyl group, the cis isomer consistently shows higher affinity for the CB2 receptor than the trans isomer. nih.govnih.gov

C-6 Position: The presence and nature of a substituent at the C-6 position are critical determinants of not only affinity but also functional activity. nih.gov While analogs unsubstituted at C-6 often act as CB2 agonists, the introduction of substituents at this position, such as a bromo or an aryl group, can switch the compound's functional activity from an agonist to an antagonist or inverse agonist. nih.govnih.gov This finding is pivotal as it allows for the fine-tuning of the pharmacological effect of the ligand. nih.gov

HIV-1 Integrase and Ribonuclease H (RNase H) Inhibition

Analogs of this compound, particularly those featuring a 1-hydroxy-1,8-naphthyridin-2(1H)-one core, have been identified as potent inhibitors of two critical enzymes in the HIV-1 replication cycle: integrase (IN) and ribonuclease H (RNase H). nih.govnih.gov Both enzymes have active sites that utilize two divalent metal ions, typically Mg2+, for their catalytic function. nih.govnih.gov The inhibitory mechanism of these naphthyridinone analogs relies on their ability to chelate these metal ions, thus blocking the enzymatic activity. nih.govnih.gov

The 1-hydroxy-1,8-naphthyridin-2(1H)-one nucleus provides a key metal-chelating pharmacophore. nih.govnih.gov This core structure, common to potent inhibitors, can theoretically engage the metal ions through a heteroatom triad (B1167595) formed by the N-hydroxyl group, the 2-oxo group, and the nitrogen atom at position 8 of the naphthyridine ring. nih.gov

Optimization studies on the 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold have shown that substituents at the 4-position can significantly influence inhibitory potency and selectivity. For instance, the introduction of an amino group at the 4-position has been a successful strategy in designing potent HIV-1 integrase inhibitors. nih.gov Some of these 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have demonstrated high potency against wild-type HIV-1 and various drug-resistant mutants. nih.gov

Interestingly, compounds designed as RNase H inhibitors have also shown activity against HIV-1 integrase, highlighting the structural similarities between the active sites of these two enzymes. nih.gov For example, a biaryl-containing compound with submicromolar inhibitory potency against RNase H (IC50 = 0.64 µM) also exhibited low micromolar inhibition of HIV-1 integrase (Strand Transfer IC50 = 2.4 µM). nih.gov This dual inhibition profile presents an attractive strategy for the development of novel anti-HIV agents. semanticscholar.org

A study on a series of 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives identified compounds with potent and selective inhibition of HIV-1 RNase H. The most potent compound in this series exhibited an IC50 value of 0.045 µM against HIV RT RNase H, while showing significantly lower activity against HIV RT-polymerase (IC50 = 13 µM) and HIV integrase (IC50 = 24 µM). researchgate.net This compound also demonstrated antiviral efficacy in a single-cycle viral replication assay with an IC50 of 0.19 µM. researchgate.net

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| Biaryl-containing analog | HIV-1 RNase H | 0.64 | nih.gov |

| Biaryl-containing analog | HIV-1 Integrase | 2.4 | nih.gov |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV RT RNase H | 0.045 | researchgate.net |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV RT-polymerase | 13 | researchgate.net |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV Integrase | 24 | researchgate.net |

| XZ460 | WT HIV-1 (cell-based) | 0.094 | nih.gov |

| MK463 | WT HIV-1 (cell-based) | 0.139 | nih.gov |

| XZ456 | WT HIV-1 (cell-based) | 1.22 | nih.gov |

| XZ462 | WT HIV-1 (cell-based) | 1.5 | nih.gov |

Serotonin (B10506) Transporter (hSERT) Inhibition

While the 1,8-naphthyridine scaffold is explored for various CNS targets, specific studies on this compound analogs as inhibitors of the human serotonin transporter (hSERT) are not extensively reported in the reviewed literature. However, the general principles of designing hSERT inhibitors can be considered. Structure-activity relationship (SAR) studies on other heterocyclic scaffolds have shown that specific substitutions can confer high affinity and selectivity for hSERT. For instance, in a series of conformationally restricted homotryptamines, the indole (B1671886) nucleus could be replaced with isosteric heteroaryl or naphthyl cores without substantial loss of hSERT binding affinity. This suggests that the core aromatic system plays a crucial role in ligand recognition.

General Enzyme Inhibition Studies

The 1,8-naphthyridin-2(1H)-one framework has been investigated for its inhibitory activity against a variety of other enzymes beyond those involved in the HIV life cycle.

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV). nih.gov These compounds were shown to inhibit the activation of polymorphonuclear leukocytes and induce relaxation of guinea pig trachea, suggesting potential anti-inflammatory and anti-asthmatic properties. nih.gov

Furthermore, a series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and evaluated as ligands for cannabinoid receptors. nih.gov The results indicated that these naphthyridine derivatives generally exhibit a greater affinity for the CB2 receptor than for the CB1 receptor. nih.gov Specifically, some derivatives displayed significant CB2 affinity with Ki values in the low nanomolar range (5.5 nM and 8.0 nM). nih.gov

Mimicry of Substrates and Active Site Binding